
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide
Übersicht
Beschreibung
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of certain enzymes that play a crucial role in the progression of various diseases. In
Wirkmechanismus
The mechanism of action of N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide involves the inhibition of certain enzymes. HDAC6 inhibition leads to the accumulation of acetylated proteins, which induces cell death in cancer cells. PDE10A inhibition leads to an increase in dopamine signaling, which improves cognitive function and reduces symptoms of schizophrenia. FAAH inhibition leads to an increase in endocannabinoid signaling, which reduces pain and inflammation.
Biochemical and Physiological Effects
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, improve cognitive function, and reduce pain and inflammation. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide. One direction is to explore its potential therapeutic applications in various diseases such as cancer, schizophrenia, and pain. Another direction is to develop more potent and selective inhibitors of the enzymes targeted by this compound. Finally, further studies are required to fully understand the biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes such as HDAC6, PDE10A, and FAAH. HDAC6 is a histone deacetylase enzyme that plays a crucial role in the progression of various cancers. Inhibition of HDAC6 has been shown to induce cell death in cancer cells. PDE10A is a phosphodiesterase enzyme that plays a role in the regulation of dopamine signaling. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of schizophrenia. FAAH is a fatty acid amide hydrolase enzyme that plays a role in the regulation of endocannabinoid signaling. Inhibition of FAAH has been shown to reduce pain and inflammation.
Eigenschaften
IUPAC Name |
N-(6-butyl-3-cyano-4-phenyl-5-propylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-6-13-19-17(10-5-2)20(16-11-8-7-9-12-16)18(14-22)21(24-19)23-15(3)25/h7-9,11-12H,4-6,10,13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFPKZITYNVVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CC=C2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720665.png)
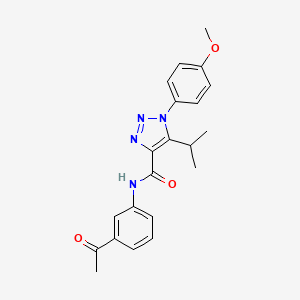
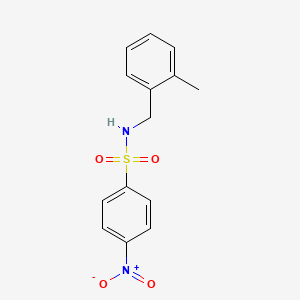
![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)
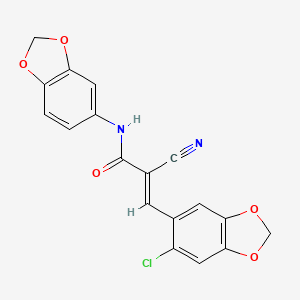
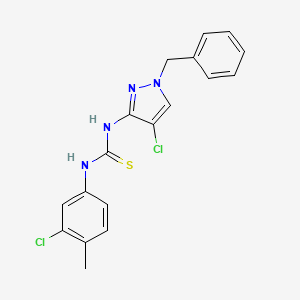
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
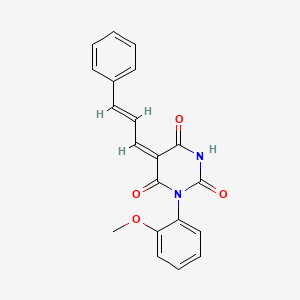
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)
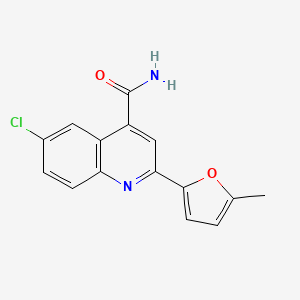
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)